molecular formula C4H10NO3P B14448462 (1-Aminobut-3-en-1-yl)phosphonic acid CAS No. 79014-62-3

(1-Aminobut-3-en-1-yl)phosphonic acid

Cat. No.: B14448462
CAS No.: 79014-62-3
M. Wt: 151.10 g/mol
InChI Key: JVVXWINYVPTECL-UHFFFAOYSA-N
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Description

(1-Aminobut-3-en-1-yl)phosphonic acid is a chemical compound with the molecular formula C4H10NO3P. It is characterized by the presence of an amino group attached to a butenyl chain, which is further bonded to a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminobut-3-en-1-yl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-buten-1-amine with a phosphonic acid derivative. The reaction conditions often include the use of solvents such as water or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (1-Aminobut-3-en-1-yl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1-Aminobut-3-en-1-yl)phosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Aminobut-3-en-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The amino and phosphonic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activities, receptor functions, and other cellular pathways .

Comparison with Similar Compounds

Uniqueness: (1-Aminobut-3-en-1-yl)phosphonic acid is unique due to its specific combination of an amino group and a butenyl chain attached to a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

79014-62-3

Molecular Formula

C4H10NO3P

Molecular Weight

151.10 g/mol

IUPAC Name

1-aminobut-3-enylphosphonic acid

InChI

InChI=1S/C4H10NO3P/c1-2-3-4(5)9(6,7)8/h2,4H,1,3,5H2,(H2,6,7,8)

InChI Key

JVVXWINYVPTECL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(N)P(=O)(O)O

Origin of Product

United States

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